2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the sulfanyl group: The 2-chloro-6-fluorophenylmethyl sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Addition of the cyclopropylmethyl group: This step often involves alkylation reactions using cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinazolinone core or the sulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl and cyclopropylmethyl groups may further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(methyl)-3,4-dihydroquinazolin-4-one
- 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(ethyl)-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness may translate to different biological activities and applications.
Biological Activity
The compound 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a chloro and fluorine substitution on the phenyl ring, which may enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Compounds within the quinazolinone class have shown significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through pathways such as the inhibition of tubulin polymerization or interference with cell cycle progression.
- Antimicrobial Properties : The presence of a sulfanyl group is known to enhance antimicrobial activity. Studies suggest that compounds with similar structural features exhibit broad-spectrum antimicrobial effects against various pathogens.
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
Case Studies
- Anticancer Studies : In vitro studies demonstrated that derivatives of quinazolinone compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a related compound showed a significant reduction in cell viability in breast cancer (MCF-7) cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : A study explored the antimicrobial properties of thiadiazole derivatives that share structural similarities with our compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Properties
Molecular Formula |
C19H16ClFN2OS |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(cyclopropylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H16ClFN2OS/c20-15-5-3-6-16(21)14(15)11-25-19-22-17-7-2-1-4-13(17)18(24)23(19)10-12-8-9-12/h1-7,12H,8-11H2 |
InChI Key |
QZSAFUYSJKONSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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